molecular formula C9H16N2O2 B038970 Acetylimidazole diethyl acetal CAS No. 111456-84-9

Acetylimidazole diethyl acetal

Cat. No.: B038970
CAS No.: 111456-84-9
M. Wt: 184.24 g/mol
InChI Key: WHHNCTBBIVAUTJ-UHFFFAOYSA-N
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Description

Acetylimidazole diethyl acetal is a chemically stable, reactive ester acetal that serves as a versatile and selective acetylating agent in organic synthesis and biochemical research. Its primary research value lies in its ability to transfer an acetyl group under controlled conditions, specifically targeting nucleophilic residues such as lysine in peptides and proteins. This mechanism is pivotal for studying enzyme active sites, particularly in the investigation of serine proteases, where it acts as an active-site titrant and mechanism-based inhibitor by acetylating the essential catalytic serine residue. The diethyl acetal moiety enhances the compound's stability, allowing for precise manipulation in reaction schemes where common, more labile acetylating agents like acetic anhydride lack sufficient selectivity. Researchers utilize this compound to probe protein structure-function relationships, map binding sites, and elucidate catalytic mechanisms through selective chemical modification. It is also employed in the synthesis of complex organic molecules where the introduction of a protected acetyl group is required. This product is intended for laboratory research applications only.

Properties

IUPAC Name

1-(1,1-diethoxyethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-4-12-9(3,13-5-2)11-7-6-10-8-11/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNCTBBIVAUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(N1C=CN=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149656
Record name Acetylimidazole diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111456-84-9
Record name Acetylimidazole diethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111456849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylimidazole diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with the protection of the imidazole nitrogen via acetylation, followed by diethyl acetal formation. Ethanol serves both as a solvent and a reactant, while mineral acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) catalyze the acetalization. The general pathway can be summarized as:

  • Acetylation : Imidazole reacts with acetyl chloride or acetic anhydride to form N-acetylimidazole.

  • Acetal Formation : The acetylated intermediate undergoes nucleophilic substitution with diethyl orthoacetate or ethanol in the presence of an acid catalyst, yielding the diethyl acetal.

Optimization of Reaction Conditions

Distillation plays a critical role in removing by-products such as ethanol and water, shifting the equilibrium toward product formation. VulcanChem reports that maintaining temperatures between 60–80°C and using anhydrous conditions improves yields by minimizing hydrolysis of the acetal group. A representative protocol involves:

  • Molar Ratios : 1:2 molar ratio of imidazole to diethyl orthoacetate.

  • Catalyst Loading : 5–10 mol% H₂SO₄.

  • Reaction Time : 12–24 hours under reflux.

Table 1: Typical Reaction Parameters for Direct Synthesis

ParameterValue/RangeSource
Temperature60–80°C
CatalystH₂SO₄ (5–10 mol%)
SolventEthanol
Yield65–75%

Entrainer-Assisted Acetalization: Insights from Patent Literature

A patent describing acetaldehyde diethyl acetal synthesis (US5527969A) provides transferable insights into optimizing this compound production. While the patent focuses on a simpler acetal, its use of entrainers to azeotropically remove water offers a scalable strategy for moisture-sensitive reactions.

Entrainer Selection and Function

Entrainers such as hexane (boiling point ~69°C) form low-boiling azeotropes with water, enabling continuous removal of H₂O and driving the reaction to completion. For this compound, this approach could mitigate hydrolysis side reactions, which are exacerbated by residual water. The patent specifies:

  • Entrainer Boiling Range : 25–75°C (ideally 40–70°C).

  • Water Solubility : <3% to ensure phase separation.

Industrial-Scale Protocol Adaptations

The patent’s two-stage ethanol addition method improves yield and reduces aldehyde losses:

  • Initial Charge : 5–20% of total ethanol is heated with the entrainer to boiling.

  • Gradual Addition : Remaining ethanol and acetaldehyde (or acetylating agent) are fed incrementally to maintain optimal stoichiometry.
    This method achieved a 74% yield for acetaldehyde diethyl acetal, suggesting comparable potential for acetylimidazole derivatives.

Table 2: Entrainer-Assisted Reaction Parameters

ParameterValue/RangeSource
EntrainerHexane
Ethanol:Molar Ratio2.2–8:1 (per aldehyde)
Reaction Time24–30 hours
Yield74–92%

Hydrolysis Dynamics and Stability Considerations

The acetal group’s susceptibility to hydrolysis necessitates careful control during synthesis. VulcanChem highlights that water acts as both a reactant and catalyst in acetal decomposition. The hydrolysis of N-acetylimidazole derivatives follows pseudo-first-order kinetics, with enthalpy changes (ΔH) ranging from -40 to -60 kJ/mol, indicating exothermic but kinetically slow reactions at ambient conditions.

Mitigating Hydrolysis

  • Drying Agents : Molecular sieves (3Å) or anhydrous MgSO₄ are employed to sequester residual water.

  • Low-Temperature Workup : Post-reaction mixtures are cooled to 0–5°C before neutralization to minimize decomposition .

Chemical Reactions Analysis

Types of Reactions: Acetylimidazole diethyl acetal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it into different imidazole-based compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .

Scientific Research Applications

Organic Synthesis

Acetylimidazole diethyl acetal serves as a protective group for carbonyl compounds during synthesis. Its stability under various reaction conditions allows chemists to manipulate reactive intermediates without compromising the integrity of the overall structure.

Pharmaceutical Intermediates

This compound is utilized in the synthesis of various pharmaceuticals, particularly those requiring imidazole derivatives. For instance, it has been employed in the production of anti-inflammatory and antimicrobial agents due to its ability to facilitate specific reactions that lead to biologically active compounds.

Analytical Chemistry

In analytical applications, this compound acts as a derivatizing agent for gas chromatography (GC) analysis. Its ability to stabilize reactive functional groups enhances the detection and quantification of target analytes in complex mixtures.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. The compound was reacted with various amines to produce imidazole derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The results indicated a correlation between structural modifications and biological efficacy, highlighting the compound's role as a versatile building block in drug development.

Case Study 2: GC Analysis of Biological Samples

In another research project, this compound was utilized for the derivatization of amino acids prior to GC analysis. The study showed that this derivatization improved peak resolution and detection limits compared to traditional methods. The findings underscored the importance of using acetylimidazole derivatives in enhancing analytical sensitivity for biological samples.

Mechanism of Action

The mechanism of action of acetylimidazole diethyl acetal involves its role as an acetylating agent. It transfers an acetyl group to nucleophilic sites on target molecules, such as hydroxyl, amino, and thiol groups. This acetylation can alter the chemical properties and biological activity of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetals

Structural and Functional Group Analysis

Acetylimidazole diethyl acetal contains an imidazole ring linked to a diethyl acetal group, distinguishing it from other acetals derived from simpler aldehydes or ketones. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparison
Compound Name Parent Carbonyl Functional Groups CAS No.
This compound Acetylimidazole Imidazole, acetal 111456-84-9
Acetaldehyde diethyl acetal Acetaldehyde Acetal 105-57-7*
Cyclohexanone diethyl acetal Cyclohexanone Cyclohexyl, acetal 1670-47-9
trans-2-Hexenal diethyl acetal trans-2-Hexenal α,β-unsaturated aldehyde, acetal Not provided
Acrolein diethyl acetal Acrolein α,β-unsaturated aldehyde, acetal 3054-95-3
Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde Amine, acetal 22483-09-6

Physical and Chemical Properties

Table 2: Key Physical Properties
Compound Name Molecular Weight (g/mol) Boiling Point (°C) LogP Safety Hazards
This compound 184.24 274.4 1.586 Limited data; handle as irritant
Acetaldehyde diethyl acetal 118.17* 102–104* 0.89* Flammable; skin/eye irritation
Cyclohexanone diethyl acetal 170.25 ~200 (est.) 2.1* Used in fragrances
Acrolein diethyl acetal 130.14 142–144 0.95* Toxic; α,β-unsaturation increases reactivity
Aminoacetaldehyde dimethyl acetal 119.16 78–80 -0.12* Flammable; skin corrosion

*Values marked with * are estimated from structural analogs or external databases.

a. Acetaldehyde Diethyl Acetal
  • Applications : Solvent, flavoring agent.
  • Safety : Requires stringent PPE (e.g., safety goggles, flame-resistant clothing) due to flammability and irritation risks .
b. Cyclohexanone Diethyl Acetal
  • Applications: Fragrance ingredient (e.g., "Rhumytal" with rum-tobacco notes) .
  • Safety: No specific restrictions noted in evidence.
c. trans-2-Hexenal Diethyl Acetal
  • Applications : Restricted by IFRA due to dermal sensitization ; banned in fragrances .
d. Aminoacetaldehyde Dimethyl Acetal
  • Applications : Pharmaceutical intermediate .
  • Safety : Classified as a flammable liquid (Category 3) and skin irritant (Category 1A/B/C) .
e. Acrolein Diethyl Acetal
  • Applications : Reactive intermediate in organic synthesis.
  • Safety : High toxicity due to acrolein’s α,β-unsaturated structure .

Key Differentiators of this compound

  • Structural Uniqueness : Incorporation of an imidazole ring enhances nitrogen-based reactivity, making it valuable in medicinal chemistry (e.g., as a precursor for heterocyclic drug candidates) .
  • Thermal Stability : Higher boiling point (274.4°C) compared to simpler acetals like acetaldehyde diethyl acetal (102–104°C) due to increased molecular weight and polarity .

Biological Activity

Acetylimidazole diethyl acetal (AIDEA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of AIDEA, summarizing key research findings, case studies, and relevant data.

  • Chemical Formula: C9_9H16_{16}N2_2O2_2
  • Molecular Weight: 184.2355 g/mol
  • CAS Registry Number: 111456-84-9
  • IUPAC Name: this compound

Acetylimidazole derivatives, including AIDEA, are known for their reactivity as acylating agents. They can participate in various chemical reactions, including esterification and amidation, which may contribute to their biological activity. The mechanism often involves the formation of reactive intermediates that can interact with biological macromolecules, leading to potential therapeutic effects .

Antimicrobial Activity

Research has explored the antimicrobial properties of acetyl derivatives related to AIDEA. For instance, studies on similar compounds have shown that certain acetylimidazoles exhibit bactericidal activity against various strains, including Escherichia coli and Clostridium perfringens. However, specific studies on AIDEA have not yet confirmed significant bactericidal effects .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of compounds like AIDEA. In vitro studies using mammalian cell lines have been employed to assess cytotoxic effects. The results indicate that while some imidazole derivatives show promise, the cytotoxicity of AIDEA needs further investigation to determine its therapeutic window and safety profile .

Case Studies

  • Cytotoxicity in Cancer Cell Lines:
    • A study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines using the MTT assay. Although AIDEA was not specifically highlighted, related compounds showed varying degrees of cytotoxicity, suggesting that structural modifications could enhance or diminish these effects .
  • Antidiabetic Potential:
    • Other studies have assessed the antidiabetic properties of imidazole derivatives through enzyme inhibition assays targeting α-amylase and α-glucosidase. While direct evidence for AIDEA's activity is lacking, its structural relatives suggest potential mechanisms for glucose regulation .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialLimited activity against bacteria
CytotoxicityVaries across cell lines
Enzyme InhibitionPotential antidiabetic effects

Comparison with Related Compounds

CompoundAntimicrobial ActivityCytotoxicityAntidiabetic Potential
This compound (AIDEA)Not establishedNeeds evaluationNeeds evaluation
N-acetylimidazoleModerateModerateYes
DimetridazoleStrongHighYes

Q & A

Q. What are the critical safety protocols for handling Acetylimidazole diethyl acetal in laboratory settings?

this compound is highly flammable (H225) and causes severe skin corrosion (H314) and eye damage (H318) . Researchers must:

  • Use PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats .
  • Ensure ventilation : Work in fume hoods to avoid vapor inhalation.
  • Eliminate ignition sources: Use explosion-proof equipment and ground containers to prevent static buildup .
  • Follow spill protocols: Absorb leaks with inert materials (e.g., sand) and dispose per local regulations .

Q. How should this compound be stored to maintain stability?

  • Store in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas .
  • Avoid exposure to moisture, heat, light, and incompatible materials (e.g., strong oxidizers, bases, or reducing agents) .
  • Monitor for peroxide formation: Test periodically using peroxide test strips, especially if stored long-term .

Q. What analytical methods are suitable for characterizing this compound purity?

  • GC-MS : Quantify impurities and verify molecular weight (e.g., using EI ionization).
  • NMR (¹H/¹³C): Confirm structural integrity and detect degradation products.
  • Karl Fischer titration : Measure residual moisture to assess hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biodegradation data for this compound?

Conflicting biodegradation results may arise from variable test conditions. To address this:

  • Replicate OECD 310 tests : Conduct aerobic biodegradation studies over 28 days, monitoring degradation intermediates via LC-MS .
  • Control variables: Maintain consistent pH, temperature, and microbial inoculum sources .
  • Compare with structurally similar acetals (e.g., acetaldehyde diethyl acetal) to identify degradation trends .

Q. What experimental designs mitigate risks of explosive peroxide formation in this compound?

  • Inhibitor addition : Introduce stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to retard peroxide formation .
  • Periodic testing : Use iodometric titration or commercial peroxide test kits for quantitative analysis .
  • Storage in inert atmospheres : Use argon or nitrogen blankets to minimize oxygen exposure .

Q. How does this compound interact with strong oxidizers, and what analytical methods detect these reactions?

  • Reactivity profile : The acetal reacts violently with strong oxidizers (e.g., HNO₃), producing CO₂ and hazardous decomposition products .
  • FT-IR and Raman spectroscopy : Monitor real-time reaction dynamics (e.g., C-O bond cleavage).
  • DSC/TGA : Assess thermal stability and exothermic peaks under controlled oxidative conditions .

Q. What strategies optimize synthetic yields of this compound under varying pH conditions?

  • Acid catalysis : Use anhydrous HCl (0.5–1.0 mol%) in ethanol to promote acetal formation while minimizing hydrolysis .
  • pH-controlled monitoring : Employ in-situ pH probes to maintain optimal conditions (pH 3–5).
  • Workup protocols : Quench reactions with NaHCO₃, extract with dichloromethane, and purify via fractional distillation .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point) of this compound?

  • Validate measurements using standardized methods (e.g., ASTM D86 for boiling points).
  • Cross-reference with structurally analogous compounds (e.g., acetaldehyde diethyl acetal, boiling point 102–104°C) .
  • Publish detailed experimental conditions (pressure, purity) to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

  • Apply probit or log-logistic models to estimate LC₅₀/EC₅₀ values for aquatic toxicity .
  • Use ANOVA to compare toxicity across species (e.g., Daphnia magna vs. Danio rerio) .
  • Report confidence intervals and uncertainties from triplicate experiments .

Environmental and Regulatory Considerations

Q. What ecotoxicological assessments are critical for this compound in compliance with REACH?

  • Conduct OECD 201/202 tests : Assess acute toxicity to algae and daphnia .
  • Evaluate bioaccumulation potential : Use log Kow values (predicted −0.26) to estimate BCF (bioconcentration factor) .
  • Submit data to ECHA for PBT/vPvB classification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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